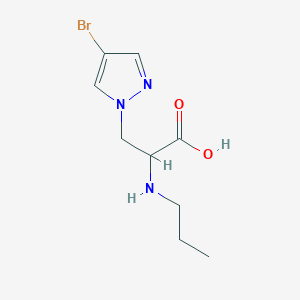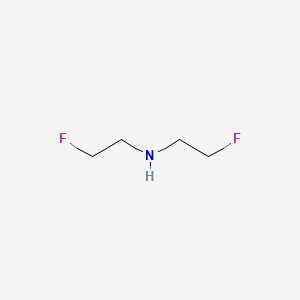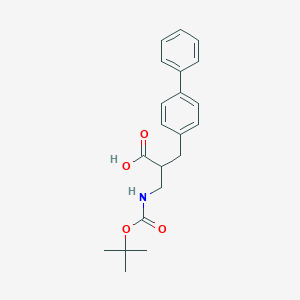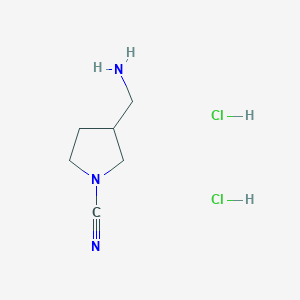
methyl(3E)-5,5-dimethylhex-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(3E)-5,5-dimethylhex-3-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a double bond in the E-configuration and two methyl groups on the fifth carbon atom. Esters like this compound are commonly found in various natural and synthetic products, often contributing to their fragrance and flavor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3E)-5,5-dimethylhex-3-enoate typically involves the esterification of 5,5-dimethylhex-3-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
5,5-dimethylhex-3-enoic acid+methanolH2SO4this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
Methyl(3E)-5,5-dimethylhex-3-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under specific conditions, they can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4), or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Major Products Formed
Hydrolysis: 5,5-dimethylhex-3-enoic acid and methanol.
Reduction: 5,5-dimethylhex-3-en-1-ol.
Oxidation: 5,5-dimethylhex-3-enoic acid or other oxidized derivatives.
科学的研究の応用
Methyl(3E)-5,5-dimethylhex-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of methyl(3E)-5,5-dimethylhex-3-enoate depends on its specific application and the context in which it is used
Enzyme Inhibition: Esters can act as inhibitors of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: Esters may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Metabolic Pathways: Esters can be metabolized by enzymes such as esterases, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Methyl(3E)-5,5-dimethylhex-3-enoate can be compared with other similar esters, such as:
Methyl hexanoate: Lacks the double bond and additional methyl groups, resulting in different chemical and physical properties.
Ethyl(3E)-5,5-dimethylhex-3-enoate: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Methyl(3Z)-5,5-dimethylhex-3-enoate: The Z-configuration of the double bond results in different stereochemistry and potentially different biological activity.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
methyl (E)-5,5-dimethylhex-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)7-5-6-8(10)11-4/h5,7H,6H2,1-4H3/b7-5+ |
InChIキー |
JXTGLLKAOIUVMJ-FNORWQNLSA-N |
異性体SMILES |
CC(C)(C)/C=C/CC(=O)OC |
正規SMILES |
CC(C)(C)C=CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)


![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)

![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)


![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
![3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid](/img/structure/B13511869.png)


![2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride](/img/structure/B13511882.png)
